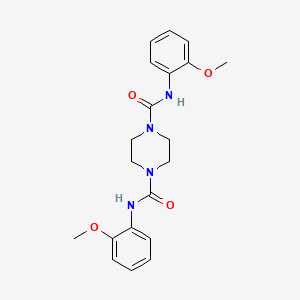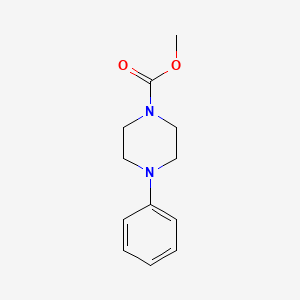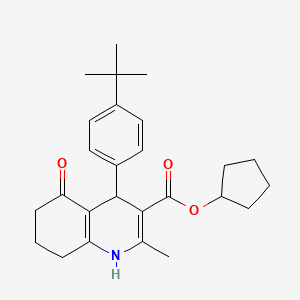
N,N'-bis(2-methoxyphenyl)-1,4-piperazinedicarboxamide
描述
N,N'-bis(2-methoxyphenyl)-1,4-piperazinedicarboxamide, commonly known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a piperazine derivative that exhibits a unique structure and possesses several interesting properties that make it an attractive candidate for research.
作用机制
The mechanism of action of BPIP is not fully understood, but it is believed to involve the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is involved in the replication and division of DNA, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. BPIP has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
BPIP has been found to exhibit several biochemical and physiological effects, including anticancer and anti-inflammatory activity. In addition, BPIP has been found to exhibit antioxidant activity and has been shown to protect cells from oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using BPIP in lab experiments is its unique structure, which allows for the investigation of its potential applications in various fields of science. Additionally, BPIP has been found to exhibit significant anticancer and anti-inflammatory activity, which makes it an attractive candidate for further research. However, one of the limitations of using BPIP in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on BPIP. One potential direction is the investigation of its potential applications as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of BPIP and its potential applications in other fields of science, such as neurology and immunology. Finally, the development of more efficient synthesis methods for BPIP may allow for its use in a wider range of applications.
合成方法
The synthesis of BPIP involves a multi-step process that requires the use of several reagents and solvents. The most common method for synthesizing BPIP involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. This reaction yields the intermediate product 2-methoxyphenylpiperazine, which is then reacted with diethyl oxalate in the presence of a catalyst such as palladium on carbon to yield BPIP.
科学研究应用
BPIP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BPIP is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. BPIP has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, BPIP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-9-5-3-7-15(17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-8-4-6-10-18(16)28-2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGVGHSQXTOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978429 | |
| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide | |
CAS RN |
6277-07-2 | |
| Record name | MLS000738112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)

![ethyl oxo({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B5157472.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5157478.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5157485.png)


![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5157516.png)
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)
![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)